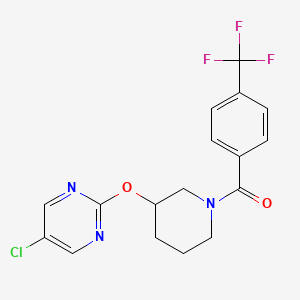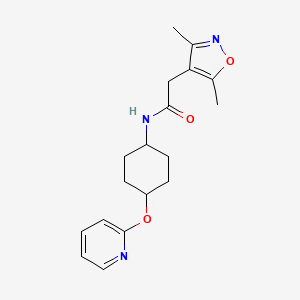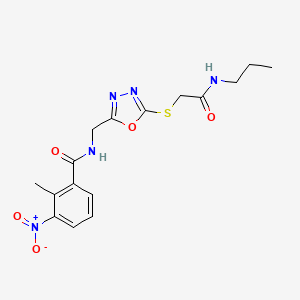
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has been shown to interact with G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The nature of these interactions involves the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion .
Cellular Effects
In terms of cellular effects, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of glucose levels in the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GPR119 . This interaction leads to the activation of the receptor, which in turn stimulates the release of insulin and GLP-1 . This results in changes in gene expression and enzyme activity, contributing to the regulation of glucose levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in both acute and chronic in vivo rodent models of diabetes . The compound showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound was efficacious in both acute and chronic in vivo rodent models of diabetes, showing a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to glucose regulation . The compound interacts with GPR119, influencing the release of insulin and GLP-1, which are key components of glucose metabolism .
Transport and Distribution
Given its interaction with GPR119, it is likely that it is transported to areas where this receptor is expressed, such as pancreatic β-cells and enteroendocrine cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with GPR119 . As GPR119 is a membrane-bound receptor, the compound may be localized at the cell membrane where it can interact with the receptor .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZTVNFDRWULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)
![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)
![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)
![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2420053.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2420058.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2420069.png)

